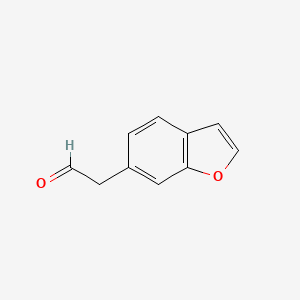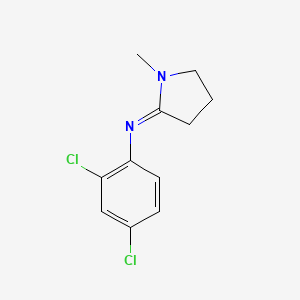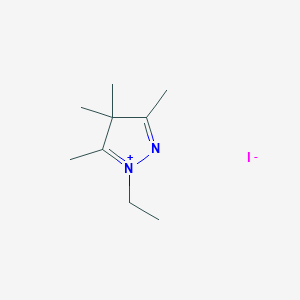
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide is a chemical compound with the molecular formula C9H17IN2 It is a member of the pyrazolium family, characterized by a pyrazole ring with various substituents
Preparation Methods
The synthesis of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide typically involves the reaction of 3,4,4,5-tetramethyl-4H-pyrazole with ethyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodide ion in the compound can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions under appropriate conditions, leading to the formation of different pyrazolium salts.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other pyrazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including ionic liquids and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide can be compared with other similar compounds, such as:
1-Methyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium iodide: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion.
1-Ethyl-3,4,4,5-tetramethyl-4H-pyrazol-1-ium bromide: Similar structure but with a bromide ion instead of an iodide ion
The uniqueness of this compound lies in its specific substituents and the iodide ion, which confer distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
20936-81-6 |
|---|---|
Molecular Formula |
C9H17IN2 |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
1-ethyl-3,4,4,5-tetramethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C9H17N2.HI/c1-6-11-8(3)9(4,5)7(2)10-11;/h6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
BUVTVHJVVYPIPI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(C(C(=N1)C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)


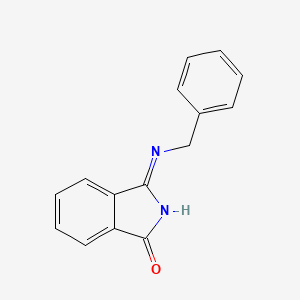
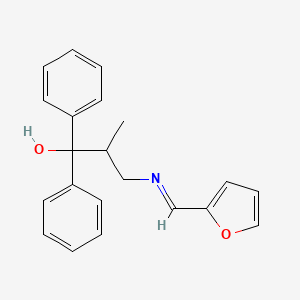
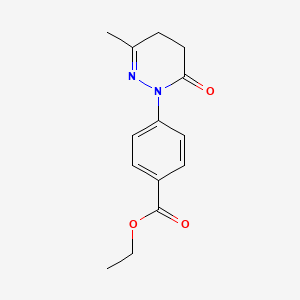

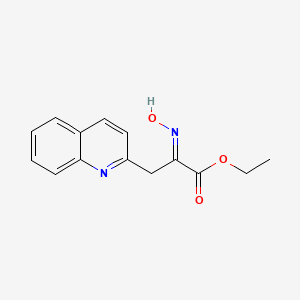
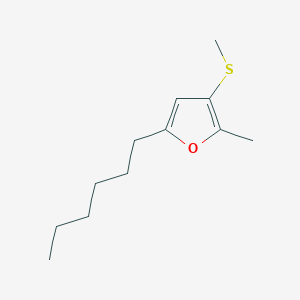
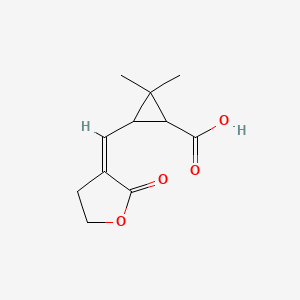
![N-(2,6-dichlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12900534.png)
